An In-depth Technical Guide to 4-iodo-1-methyl-3-nitro-1H-pyrazole (CAS No. 75092-34-1)
An In-depth Technical Guide to 4-iodo-1-methyl-3-nitro-1H-pyrazole (CAS No. 75092-34-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-iodo-1-methyl-3-nitro-1H-pyrazole. This document is designed to serve as a vital resource for researchers and professionals engaged in synthetic chemistry and drug discovery. The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. The strategic introduction of iodo and nitro functionalities onto the 1-methyl-pyrazole core, as seen in the title compound, creates a versatile building block with significant potential for further chemical elaboration. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and to offer a framework for its practical application.
Compound Profile: Structure and Physicochemical Properties
4-iodo-1-methyl-3-nitro-1H-pyrazole is a substituted pyrazole with the chemical formula C₄H₄IN₃O₂ and a molecular weight of 253.00 g/mol .[1] The strategic placement of the iodo and nitro groups on the pyrazole ring significantly influences its chemical reactivity and potential biological interactions.
| Property | Value | Source |
| CAS Number | 75092-34-1 | [1] |
| Molecular Formula | C₄H₄IN₃O₂ | [1] |
| Molecular Weight | 253.00 g/mol | [1] |
| Appearance | Likely a solid | Inferred from related compounds[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole: A Strategic Approach
The synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following proposed synthesis is based on established methodologies for the nitration and iodination of pyrazole derivatives.
Overall Synthetic Workflow
The synthesis commences with the readily available 1-methyl-1H-pyrazole, proceeds through nitration to introduce the nitro group at the 3-position, and culminates in the iodination at the 4-position.
Caption: Proposed synthetic workflow for 4-iodo-1-methyl-3-nitro-1H-pyrazole.
Step 1: Nitration of 1-Methyl-1H-pyrazole
The initial step involves the nitration of 1-methyl-1H-pyrazole. The directing effect of the methyl group at the 1-position favors the introduction of the nitro group at the 3- or 5-position. Careful control of the reaction conditions is crucial to selectively obtain the 3-nitro isomer.
Protocol:
-
Cool a solution of concentrated sulfuric acid to 0°C in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add 1-methyl-1H-pyrazole to the cooled sulfuric acid while maintaining the temperature below 5°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice and carefully neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
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Filter the precipitate, wash with cold water, and dry to yield 1-methyl-3-nitro-1H-pyrazole.
Step 2: Iodination of 1-Methyl-3-nitro-1H-pyrazole
The second step is the electrophilic iodination of the activated pyrazole ring. The presence of an oxidant is often necessary to generate a more electrophilic iodine species and to drive the reaction to completion by removing the hydrogen iodide byproduct.[3]
Protocol:
-
Dissolve 1-methyl-3-nitro-1H-pyrazole in a suitable solvent.
-
Add iodine (I₂) to the solution.
-
Heat the mixture to a temperature between 40-80°C.[3]
-
Slowly add an aqueous solution of an oxidant, such as hydrogen peroxide or nitric acid, dropwise over a period of 1-5 hours.[3]
-
Maintain the reaction temperature between 50-100°C for 3-12 hours, monitoring the reaction by HPLC.[3]
-
After the reaction is complete, cool the mixture and adjust the pH to 6-8 with an alkaline solution to precipitate the product.[3]
-
Filter the resulting solid, wash with water, and purify by recrystallization to obtain 4-iodo-1-methyl-3-nitro-1H-pyrazole.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of 4-iodo-1-methyl-3-nitro-1H-pyrazole make it a valuable intermediate in both drug discovery and broader organic synthesis.
Precursor for Biologically Active Aminopyrazoles
A primary application of this compound is as a precursor for the synthesis of 4-iodo-1-methyl-1H-pyrazol-3-amine.[2] The reduction of the nitro group to an amine provides a key functional handle for further derivatization. Aminopyrazoles are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]
Caption: Reduction of the nitro group to form the corresponding aminopyrazole.
Versatile Building Block for Cross-Coupling Reactions
The presence of an iodine atom on the pyrazole ring makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions.[4] These reactions allow for the introduction of a wide array of substituents at the 4-position, enabling the synthesis of diverse libraries of pyrazole derivatives for biological screening. The isomer, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, has been shown to participate in Sonogashira cross-coupling reactions.[4]
Potential as a Kinase Inhibitor Scaffold
Pyrazole-based compounds are well-represented among kinase inhibitors.[5] The introduction of a halogen atom, such as iodine, can enhance the binding affinity of a ligand to its protein target through halogen bonding and by modulating the compound's lipophilicity.[5] While there is no direct evidence of 4-iodo-1-methyl-3-nitro-1H-pyrazole itself being a kinase inhibitor, its structural motifs suggest its potential as a scaffold for the design of novel kinase inhibitors.
Safety, Handling, and Storage
As a nitro- and iodo-containing heterocyclic compound, 4-iodo-1-methyl-3-nitro-1H-pyrazole should be handled with care by trained professionals in a well-ventilated laboratory.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat and closed-toe shoes.
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid inhalation of dust.[6]
-
Ensure adequate ventilation.[6]
Storage:
-
Store in a tightly closed container.[2]
-
Keep in a cool, dry, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2]
Spill and Disposal:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
For large spills, contain the material and contact emergency services.[2]
-
Dispose of waste in accordance with local, state, and federal regulations.[2]
Conclusion and Future Outlook
4-iodo-1-methyl-3-nitro-1H-pyrazole represents a strategically functionalized building block with considerable potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Its utility as a precursor to biologically active aminopyrazoles and as a substrate for cross-coupling reactions underscores its value to the research community. While specific experimental data for this compound remains limited in the public domain, the established chemistry of related pyrazole derivatives provides a solid foundation for its exploration and application. Future research efforts focused on the synthesis and biological evaluation of derivatives of 4-iodo-1-methyl-3-nitro-1H-pyrazole are warranted and hold the promise of uncovering new therapeutic agents and functional materials.
References
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]
- Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.
-
4-Iodopyrazole | C3H3IN2 | CID 77022. PubChem. Available at: [Link]
-
Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ResearchGate. Available at: [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
13C NMR chemical shifts (ppm) of C-nitropyrazoles[7]. ResearchGate. Available at: [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. Available at: [Link]
-
4-Iodo-1-methyl-1H-pyrazole. AWS. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
(PDF) Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. MDPI. Available at: [Link]
-
1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare. Figshare. Available at: [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][4]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC - NIH. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Nature.com. Available at: [Link]
-
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
